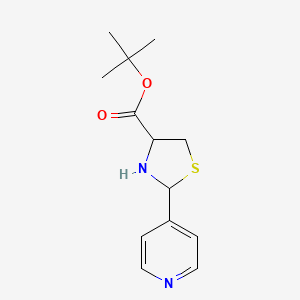
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate, also known as TPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPTC is a thiazolidine derivative that has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Mecanismo De Acción
The exact mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical pathways. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to possess anti-microbial activity against a range of bacterial strains. In addition, Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate in lab experiments is its easy synthesis method, which yields a high yield of pure product. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is also relatively stable and can be stored for extended periods of time. However, one limitation of using Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate. One area of interest is the development of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate's anti-inflammatory and anti-microbial properties for the development of new antibiotics and anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate and its potential applications in various fields of scientific research.
Métodos De Síntesis
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 2-pyridinecarboxaldehyde and thiosemicarbazide in the presence of tert-butyl chloroacetate. This reaction yields Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has been found to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate has also been found to have a potential role in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)10-8-18-11(15-10)9-4-6-14-7-5-9/h4-7,10-11,15H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKNWQLYKHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSC(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-pyridin-4-yl-1,3-thiazolidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


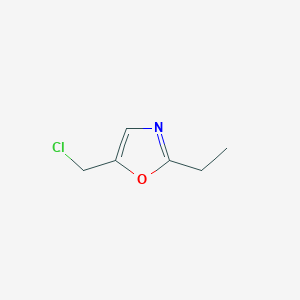
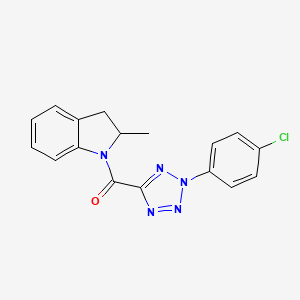
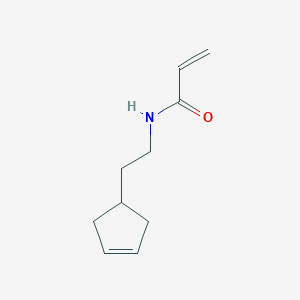


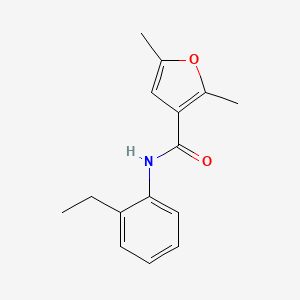
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
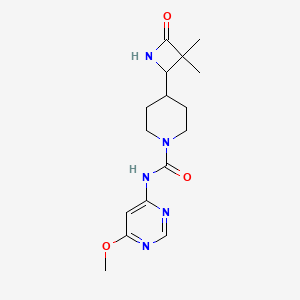
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)



![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)